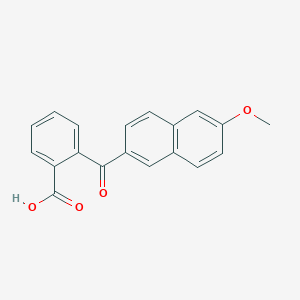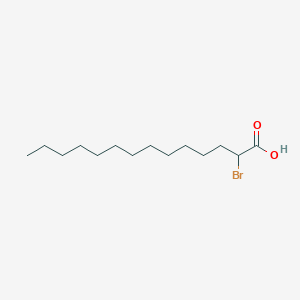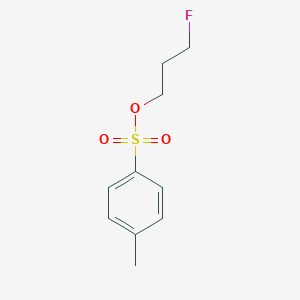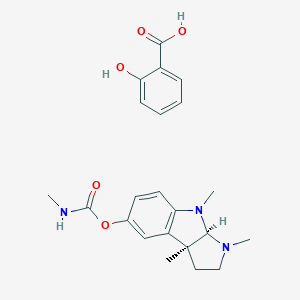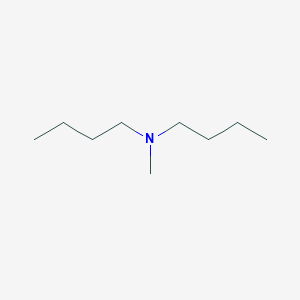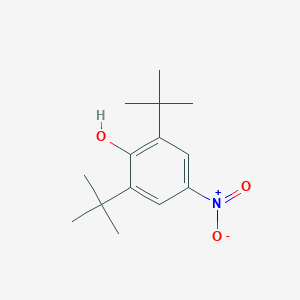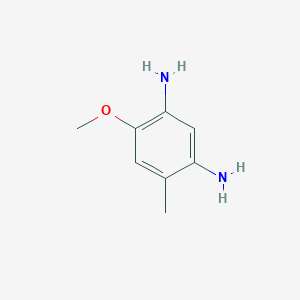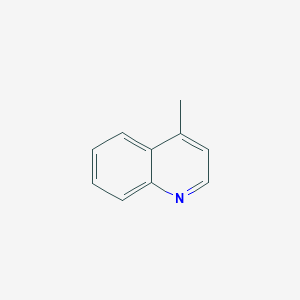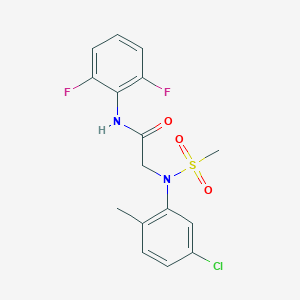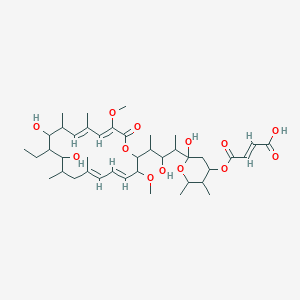
5-(3-Benzyloxyphenyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with benzyloxyphenyl structures are commonly used in organic synthesis . They often serve as building blocks in the creation of more complex molecules .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses organoboron reagents, which are generally stable, readily prepared, and environmentally benign .Molecular Structure Analysis
The molecular structure of similar compounds often involves a phenyl group attached to boron . The boron atom is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving similar compounds . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .Physical And Chemical Properties Analysis
Similar compounds, such as (3-Benzyloxyphenyl)acetic acid, appear as a solid and have a light brown color . The melting point is typically in the range of 119 - 123 °C .Safety And Hazards
将来の方向性
Future research may focus on developing more efficient synthesis methods and exploring new applications for these types of compounds. For example, the Suzuki–Miyaura coupling reaction is a promising area of study due to its mild reaction conditions and the use of environmentally benign organoboron reagents .
特性
IUPAC Name |
5-(3-phenylmethoxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWINOIXMBLCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
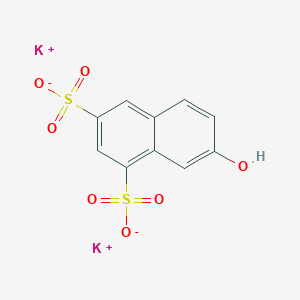
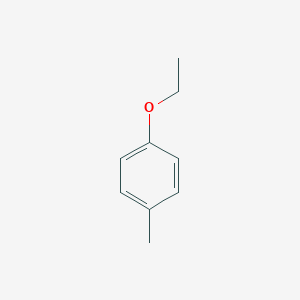
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
